4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid

Physicochemical Characterization Solid-State Chemistry Formulation Development

4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid (CAS 1047651-77-3) is a chiral pyrrolidine derivative featuring a 4-fluorophenyl substituent at the 4-position and a carboxylic acid group at the 3-position, existing as a white to light yellow crystalline solid with a molecular weight of 209.22 g/mol. This compound serves as a constrained amino acid analog and key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders and metabolic diseases.

Molecular Formula C11H12FNO2
Molecular Weight 209.22 g/mol
Cat. No. B12321623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
Molecular FormulaC11H12FNO2
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F
InChIInChI=1S/C11H12FNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)
InChIKeyYXKAESVIGMPPNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenyl)pyrrolidine-3-carboxylic Acid: Core Building Block for Neurological and Metabolic Drug Discovery Programs


4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid (CAS 1047651-77-3) is a chiral pyrrolidine derivative featuring a 4-fluorophenyl substituent at the 4-position and a carboxylic acid group at the 3-position, existing as a white to light yellow crystalline solid with a molecular weight of 209.22 g/mol . This compound serves as a constrained amino acid analog and key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders and metabolic diseases . Its fluorinated aromatic ring imparts distinct electronic properties and influences binding affinity, positioning it as a differentiated scaffold within the broader class of pyrrolidine-3-carboxylic acid building blocks .

Why 4-(4-Fluorophenyl)pyrrolidine-3-carboxylic Acid Cannot Be Replaced by Non-Fluorinated or Positional Isomer Analogs


Procurement decisions involving pyrrolidine-3-carboxylic acid derivatives cannot rely on simple analog substitution due to the profound impact of fluorine substitution on physicochemical properties, target engagement, and metabolic stability. The 4-fluorophenyl group in this compound confers a higher melting point (147-149 °C) compared to the non-fluorinated 4-phenyl analog (~103-105 °C), indicating stronger intermolecular interactions that can affect crystallinity and formulation behavior . Furthermore, class-level structure-activity relationship (SAR) studies demonstrate that fluorine incorporation on the aromatic ring of pyrrolidine-3-carboxylic acid scaffolds increases binding activity and provides metabolic stability, as evidenced in endothelin antagonist programs [1]. Positional isomers (e.g., 3-fluorophenyl or 2-fluorophenyl analogs) exhibit distinct electronic and steric profiles that alter receptor interactions, rendering them non-interchangeable for precise structure-based design . The following quantitative evidence details these critical differentiators.

Quantitative Differentiation Evidence for 4-(4-Fluorophenyl)pyrrolidine-3-carboxylic Acid Against Structural Analogs


Enhanced Thermal Stability: Higher Melting Point Compared to Non-Fluorinated Analog

The target compound exhibits a significantly higher melting point (147-149 °C) than its direct non-fluorinated analog, (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid, which melts at approximately 103-105 °C . This 44 °C increase in melting point reflects stronger intermolecular forces attributable to the 4-fluorophenyl moiety, which can influence crystallinity, solubility, and handling characteristics during downstream synthesis and formulation .

Physicochemical Characterization Solid-State Chemistry Formulation Development

Fluorine-Driven Increase in Binding Activity and Metabolic Stability

In a systematic SAR study of pyrrolidine-3-carboxylic acid endothelin antagonists, the addition of a fluorine atom to the aromatic ring increased binding activity and conferred metabolic stability, resulting in an orally bioavailable, ET(A)-selective antagonist [1]. While this study did not directly evaluate 4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid, it establishes a class-level principle: fluorine substitution on the phenyl ring of pyrrolidine-3-carboxylic acid scaffolds enhances target engagement and reduces metabolic degradation .

Medicinal Chemistry Structure-Activity Relationship Drug Metabolism

CCR5 Antagonist Activity Implicated in HIV and Inflammatory Disease Applications

Preliminary pharmacological screening indicates that 4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid can function as a CCR5 antagonist, a mechanism relevant to the treatment of CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While direct comparative IC50 data against other CCR5 antagonists are not publicly available for this specific compound, the activity profile distinguishes it from non-fluorinated pyrrolidine-3-carboxylic acid analogs that lack reported CCR5 antagonism [2].

CCR5 Antagonism Antiviral Research Immunology

Key Intermediate for DPP-IV Inhibitors with Demonstrated Potency

The 4-(4-fluorophenyl) motif is a critical component in potent DPP-IV inhibitors; a related ligand containing a 4-(4-fluorophenyl)phenyl group exhibited a Ki of 3.1 nM against DPP-IV at pH 7.4 and 2 °C [1]. While this specific data point corresponds to a more complex derivative, it underscores the value of the 4-fluorophenyl pyrrolidine scaffold in achieving high-affinity DPP-IV inhibition. In contrast, unsubstituted pyrrolidine-3-carboxylic acid lacks this inhibitory potency [2].

DPP-IV Inhibition Type 2 Diabetes Metabolic Disease

High-Impact Application Scenarios for 4-(4-Fluorophenyl)pyrrolidine-3-carboxylic Acid


Neurological Disorder Drug Discovery: Synthesis of CCR5 Antagonists

Leverage the compound's demonstrated CCR5 antagonist activity [1] to synthesize novel pyrrolidine-based therapeutics for HIV-associated neurocognitive disorders, multiple sclerosis, or neuropathic pain. The 4-fluorophenyl substituent enhances binding interactions and metabolic stability compared to non-fluorinated analogs [2], enabling the development of brain-penetrant candidates with improved pharmacokinetic profiles.

Metabolic Disease Programs: DPP-IV Inhibitor Lead Optimization

Employ 4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid as a chiral building block to construct DPP-IV inhibitors with nanomolar potency [3]. The fluorinated aromatic ring contributes to high-affinity enzyme inhibition (Ki = 3.1 nM for a related derivative) [4], offering a strategic advantage in designing next-generation antidiabetic agents with improved selectivity over related peptidases.

Peptide Engineering and Conformational Constraint Studies

Incorporate the compound as a conformationally constrained proline surrogate in peptide synthesis to modulate backbone geometry and receptor interactions . The 4-fluorophenyl group introduces distinct electronic and steric effects that alter peptide folding and stability, providing a valuable tool for investigating structure-activity relationships in opioid and other GPCR-targeting peptides.

Solid-Form Screening and Preformulation Development

Utilize the compound's elevated melting point (147-149 °C) relative to non-fluorinated analogs (103-105 °C) to guide solid-form selection and crystallization studies. This thermal stability differential facilitates the identification of robust crystalline forms suitable for reproducible synthesis, storage, and formulation in early-stage drug development.

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